molecular formula C16H14BrN3OS B5082554 (2,4-Dimethylimidazo[1,2-a]benzimidazol-1-yl)-thiophen-2-ylmethanone;hydrobromide

(2,4-Dimethylimidazo[1,2-a]benzimidazol-1-yl)-thiophen-2-ylmethanone;hydrobromide

Cat. No.: B5082554
M. Wt: 376.3 g/mol
InChI Key: NDJUAKOJCNTGIG-UHFFFAOYSA-N
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Description

(2,4-Dimethylimidazo[1,2-a]benzimidazol-1-yl)-thiophen-2-ylmethanone;hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazole ring fused with a benzimidazole ring, further linked to a thiophene moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylimidazo[1,2-a]benzimidazol-1-yl)-thiophen-2-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the benzimidazole and thiophene moieties . The reaction conditions often involve the use of nickel catalysts, mild temperatures, and specific solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and subsequent reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents

Properties

IUPAC Name

(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)-thiophen-2-ylmethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS.BrH/c1-10-14(15(20)13-8-5-9-21-13)19-12-7-4-3-6-11(12)18(2)16(19)17-10;/h3-9H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJUAKOJCNTGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)C4=CC=CS4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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